Beclometasone dipropionate-d10

Description

Contextual Role of Deuterated Analogues in Drug Development Science

Deuterated drugs are a class of molecules where one or more hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynthdiscovery.com This seemingly subtle change can have significant impacts on the drug's metabolic profile. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. clearsynthdiscovery.com This "kinetic isotope effect" can lead to a more stable drug molecule, potentially improving its pharmacokinetic properties. clearsynthdiscovery.comacs.org

The strategy of replacing hydrogen with deuterium in existing drugs is often referred to as a "deuterium switch." nih.gov This approach has gained traction in recent years, with the first deuterated drug, deutetrabenazine, receiving FDA approval in 2017. nih.gov The primary goals of creating deuterated analogues are to:

Enhance Pharmacokinetic Profiles: By slowing metabolism, deuterated drugs can have a longer half-life, leading to less frequent dosing.

Improve Safety and Tolerability: Deuteration can reduce the formation of toxic metabolites, thereby improving the drug's safety profile. nih.gov

Increase Efficacy: A more stable drug can maintain therapeutic concentrations for longer, potentially leading to improved efficacy. acs.org

Significance of Isotopic Labeling in Drug Metabolism and Pharmacokinetic Studies

Isotopic labeling, particularly with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is an indispensable technique in drug development. nih.govnih.goviris-biotech.de It allows researchers to trace the fate of a drug molecule within a biological system. nih.govacs.org The primary application of isotopically labeled compounds is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. nih.govacs.org

The use of stable isotope-labeled compounds, in conjunction with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful platform for:

Metabolite Identification: Labeled compounds help in distinguishing drug-related metabolites from endogenous compounds in complex biological matrices. nih.govmdpi.com

Quantitative Analysis: Deuterated compounds are frequently used as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.govkcasbio.com This allows for accurate and precise quantification of the parent drug and its metabolites in biological samples like plasma and urine. nih.govkcasbio.com The co-elution of the deuterated internal standard with the analyte helps to correct for variations in sample preparation and instrument response. kcasbio.com

Elucidation of Metabolic Pathways: By strategically placing isotopic labels on different parts of a molecule, researchers can unravel complex metabolic pathways. acs.org

Overview of Beclomethasone (B1667900) Dipropionate-d10 as a Research Tool

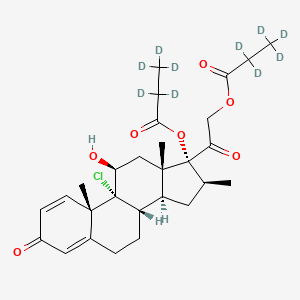

Beclomethasone Dipropionate-d10 is a deuterated analogue of beclomethasone dipropionate. The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced by deuterium atoms. This specific isotopic labeling makes it an invaluable tool for researchers.

The primary application of Beclomethasone Dipropionate-d10 is as an internal standard for the quantitative analysis of beclomethasone dipropionate in various biological and pharmaceutical samples. Its chemical and physical properties are nearly identical to the unlabeled compound, ensuring that it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by a mass spectrometer.

The use of Beclomethasone Dipropionate-d10 as an internal standard is crucial for developing robust and reliable analytical methods, such as those using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. rjptonline.orgscielo.brrjptonline.org These methods are essential for pharmacokinetic studies, stability testing of pharmaceutical formulations, and quality control of the bulk drug. tandfonline.comscielo.br

Research Findings and Data

The development of analytical methods for beclomethasone dipropionate often involves validation according to established guidelines to ensure linearity, accuracy, precision, and robustness. rjptonline.orgrjptonline.org

Table 1: Analytical Method Parameters for Beclomethasone Dipropionate Quantification

This table presents typical analytical parameters for the quantification of beclomethasone dipropionate, where a deuterated internal standard like Beclomethasone Dipropionate-d10 would be essential for achieving such accuracy and precision.

Compound Names Mentioned

Table 2: List of Compounds

Properties

Molecular Formula |

C28H37ClO7 |

|---|---|

Molecular Weight |

531.1 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |

InChI |

InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1/i1D3,2D3,6D2,7D2 |

InChI Key |

KUVIULQEHSCUHY-SCNNTSHJSA-N |

Synonyms |

9α-Chloro-16β-methylprednisolone 17,21-Dipropionate-d10; Aerobec-d10; Aldecin-d10; Beclometasone Dipropionate-d10; Beclotide-d10; Clenil A-d10; Entyderma-d10; QVAR-d10; Sanasthmax-d10; Viarox-d10, Ventolair-d10 |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling of Beclomethasone Dipropionate D10

Chemical Synthesis Approaches for Deuterated Steroids

The synthesis of deuterated steroids employs several established methodologies. A primary approach is the use of deuterium-containing reducing agents. For instance, ketones can be reduced to hydroxyl groups using reagents like sodium borodeuteride (NaBD₄), introducing a deuterium (B1214612) atom at a specific carbon. nih.gov

Another common technique is hydrogen-deuterium exchange, which can be catalyzed by acids or bases. nih.govwikipedia.org In this process, protons on carbon atoms adjacent to carbonyl groups or other activating functionalities can be exchanged for deuterons from a deuterium-rich solvent, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (MeOD). nih.govnih.gov Catalytic deuteration, using deuterium gas (D₂) and a metal catalyst (e.g., Palladium, Platinum), is also employed to saturate double bonds, thereby incorporating deuterium atoms across the bond. acs.org

These methods can be used in combination to achieve multiple deuterium labels on the steroid scaffold. For example, the synthesis of a multiply deuterated cortisol has been achieved through a combination of hydrogen-deuterium exchange and reductive deuteration reactions. nih.gov

Position-Specific Deuteration Methodologies for Beclomethasone (B1667900) Dipropionate

For Beclomethasone Dipropionate-d10, the "d10" designation indicates that ten deuterium atoms are incorporated. The most logical and synthetically feasible positions for this labeling are on the two propionate (B1217596) ester groups attached at the C17 and C21 positions of the steroid core. Each propionate group (CH₃CH₂CO-) has five hydrogen atoms, so perdeuteration of both groups results in a total of ten deuterium atoms (CD₃CD₂CO-).

This position-specific labeling is achieved not by modifying the steroid backbone, but by using a deuterated acylating agent during the final esterification steps of the synthesis. The synthesis of Beclomethasone Dipropionate from its precursor, Beclomethasone, involves the esterification of the 17- and 21-hydroxyl groups. nih.govresearchgate.net To produce the d10 analog, a deuterated propionylating reagent is required.

The key reagent for this is Propionic anhydride-d10 ((CD₃CD₂CO)₂O) . isotope.comsigmaaldrich.com By reacting Beclomethasone with Propionic anhydride-d10, typically in the presence of a catalyst, the deuterated propionyl groups are attached to the C17 and C21 positions, yielding Beclomethasone Dipropionate-d10. This method provides a direct and highly specific route to the desired labeled compound without altering the core steroid structure.

Radiochemical and Stable Isotope Incorporation Techniques

Isotopic labeling can be broadly categorized into radiolabeling and stable isotope labeling. Radiochemical techniques involve incorporating radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into a molecule. While highly sensitive for detection, radiolabeled compounds require specialized handling and disposal due to their radioactivity.

In contrast, stable isotope labeling utilizes non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acs.org Beclomethasone Dipropionate-d10 is an example of a stable isotope-labeled (SIL) compound. The primary advantage of SIL compounds is their safety; they are non-radioactive and can be used in a wider range of studies, including in vivo human metabolic studies. nih.gov The incorporation of stable isotopes provides a distinct mass shift that allows the labeled compound to be differentiated from its unlabeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative analysis. sigmaaldrich.com

Isotopic Purity and Chemical Characterization of Beclomethasone Dipropionate-d10

Thorough characterization is essential to confirm the identity, chemical purity, and isotopic enrichment of the final product. This is achieved through a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming the successful incorporation of deuterium and determining isotopic purity. nih.govnih.govmdpi.com High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecular ion. For Beclomethasone Dipropionate-d10, a mass increase of approximately 10 Da (10 x mass of D - 10 x mass of H) compared to the unlabeled compound is expected. The analysis also reveals the distribution of isotopologues (molecules with different numbers of deuterium atoms), which is used to calculate the isotopic enrichment or percentage of the d10 species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for confirming the position of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Beclomethasone Dipropionate-d10, the signals corresponding to the protons of the two propionate groups would be absent or significantly diminished. This confirms that deuteration has occurred at these specific sites. libretexts.org

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals in the regions corresponding to the ethyl and methyl groups of the propionate chains, directly confirming the presence and location of the deuterium atoms. wikipedia.orgsigmaaldrich.com

¹³C NMR: The ¹³C spectrum can also provide confirmation, as the signals for the deuterated carbons will appear as multiplets (due to C-D coupling) and may experience a slight upfield isotopic shift. alfa-chemistry.com

| Technique | Parameter | Expected Observation for Beclomethasone Dipropionate-d10 |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | M+ of unlabeled compound + ~10 Da |

| Isotopic Distribution | High abundance of the d10 isotopologue | |

| ¹H NMR | Propionate Signals | Absence or significant reduction of signals for -CH₂CH₃ groups |

| ²H NMR | Deuterium Signals | Presence of signals corresponding to -CD₂CD₃ groups |

| ¹³C NMR | Propionate Carbon Signals | Splitting of carbon signals due to C-D coupling and potential isotopic shift |

This table presents expected outcomes for the spectroscopic analysis of Beclomethasone Dipropionate-d10.

Chromatographic methods are used to assess the chemical purity of the synthesized Beclomethasone Dipropionate-d10, ensuring it is free from starting materials, reagents, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or MS detectors, is the most common method for purity analysis of steroids. nih.govnih.govencyclopedia.pub A reversed-phase HPLC method can effectively separate Beclomethasone Dipropionate-d10 from any unreacted Beclomethasone or partially esterified intermediates. The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram. It is worth noting that a slight difference in retention time between the deuterated and non-deuterated compound, known as a chromatographic isotope effect, may be observed. mdpi.com

| Parameter | Typical Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm or Mass Spectrometry (LC-MS) |

| Column Temperature | 25-40 °C |

This table outlines typical HPLC conditions for the purity assessment of Beclomethasone Dipropionate.

Advanced Bioanalytical Methodologies Employing Beclomethasone Dipropionate D10

Development and Validation of High-Sensitivity LC-MS/MS Methods

The development of robust and sensitive LC-MS/MS methods is crucial for the accurate determination of low-concentration drugs like beclomethasone (B1667900) dipropionate in biological samples. The use of a deuterated internal standard such as Beclomethasone Dipropionate-d10 is integral to achieving the required levels of sensitivity and accuracy for regulatory studies. shimadzu.com

Optimization of Mass Spectrometric Parameters for Deuterated Analogues

The optimization of mass spectrometric parameters is a critical first step in developing a high-sensitivity LC-MS/MS method. For Beclomethasone Dipropionate and its deuterated analog, Beclomethasone Dipropionate-d10, electrospray ionization (ESI) has been shown to produce a higher signal response compared to atmospheric pressure chemical ionization (APCI). shimadzu.com The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode is fundamental to achieving high selectivity and sensitivity.

For Beclomethasone Dipropionate, two intense product ions are typically monitored to enhance the quantitative accuracy. shimadzu.com The summation of the signals from these product ions can lead to a lower limit of quantification. shimadzu.com A stable isotope-labeled internal standard like Beclomethasone Dipropionate-d10 should ideally have a mass difference of 4-5 Da from the analyte to minimize mass spectrometric cross-talk. wuxiapptec.com

Table 1: Exemplary Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Beclomethasone Dipropionate | 521.2 | 411.3 | ESI+ |

| Beclomethasone Dipropionate | 521.2 | 319.1 | ESI+ |

This table is for illustrative purposes and actual values may vary based on instrumentation and experimental conditions.

Chromatographic Separation Strategies for Beclomethasone Dipropionate-d10 and Metabolites

Effective chromatographic separation is essential to distinguish the analyte and its internal standard from endogenous matrix components and metabolites, thereby minimizing matrix effects and ensuring accurate quantification. Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for the separation of beclomethasone dipropionate and its metabolites. shimadzu.com

The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation. Columns such as a C18 are often evaluated to achieve satisfactory chromatography with good peak shape, low back pressure, and minimal background noise. shimadzu.com A gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) trifluoroacetate (B77799) in water) and an organic modifier (e.g., acetonitrile) is typically used to facilitate the separation of the compounds of interest. shimadzu.com An ideal characteristic of a deuterated internal standard is that it should co-elute with the compound being quantified to ensure that both experience similar matrix effects. aptochem.com

Application of Beclomethasone Dipropionate-d10 as an Internal Standard in Quantitative Bioanalysis

Beclomethasone Dipropionate-d10 is an ideal internal standard for the quantitative bioanalysis of beclomethasone dipropionate. aptochem.com Its primary role is to compensate for the variability inherent in the analytical process, including sample preparation, injection volume, and ionization efficiency. biopharmaservices.com The use of a stable isotope-labeled internal standard is considered the gold standard in LC-MS/MS bioanalysis due to its ability to closely mimic the behavior of the analyte. nih.gov

Matrix Effect Assessment and Compensation Strategies

The matrix effect, which is the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix, is a significant challenge in LC-MS/MS bioanalysis. nih.govnih.gov The use of a stable isotope-labeled internal standard like Beclomethasone Dipropionate-d10 is the most effective strategy to compensate for matrix effects. nih.gov Since the internal standard co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com

The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). nih.gov This is determined by comparing the peak response of the analyte in the presence of the matrix (post-extraction spiked sample) to the peak response of the analyte in a neat solution. nih.gov An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. nih.gov Regulatory guidelines often require the evaluation of matrix effects from at least six different sources of the biological matrix. nih.gov

Evaluation of Linearity, Accuracy, and Precision in Complex Biological Matrices

The validation of a bioanalytical method requires the assessment of its linearity, accuracy, and precision. A calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix as the unknown samples. The linearity of the method is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.

Accuracy is determined by comparing the mean measured concentration of quality control (QC) samples to their nominal concentrations, expressed as a percentage. Precision is the measure of the random error and is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) of the measurements of the QC samples. For a method to be considered reliable, the accuracy and precision should be within acceptable limits, typically ±15% (±20% for the LLOQ). nih.gov

Table 2: Illustrative Inter-day Accuracy and Precision Data

| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|

| LLOQ | 5.0 | 5.1 | 102.0 | 11.5 |

| Low | 15.0 | 14.8 | 98.7 | 8.2 |

| Medium | 150 | 153 | 102.0 | 6.5 |

This table presents example data and is not derived from a specific study.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. shimadzu.com For beclomethasone dipropionate, achieving a low LOQ is often necessary for pharmacokinetic studies. shimadzu.com

The use of a highly sensitive instrument and an effective sample preparation technique, such as solid-phase extraction (SPE), can contribute to achieving a low LOQ. shimadzu.com For instance, a highly sensitive LC-MS/MS method for beclomethasone dipropionate using Beclomethasone Dipropionate-d10 as an internal standard has been developed with a reported LLOQ of 5.0 pg/mL in human plasma. shimadzu.com

Alternative Analytical Techniques for Deuterated Beclomethasone Dipropionate Analysis

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the predominant technology for the quantification of beclomethasone dipropionate (BDP) and its deuterated internal standard, Beclomethasone Dipropionate-d10, several alternative and complementary techniques are employed to enhance specificity, sensitivity, and throughput. The choice of technique is often driven by the specific requirements of the study, such as the biological matrix being analyzed and the required lower limit of quantification (LLOQ).

One of the key areas of methodological variation lies in the sample preparation process, which is critical for removing interferences from complex biological matrices like plasma or urine. shimadzu.com Common techniques that have been evaluated include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). shimadzu.com For highly sensitive assays requiring pg/mL detection levels, SPE is often the preferred method. For instance, a reversed-phase SPE cartridge can be used to purify the sample after it has been buffered and spiked with the Beclomethasone Dipropionate-d10 internal standard. shimadzu.com

Another area of analytical diversification is the chromatographic separation itself. While High-Performance Liquid Chromatography (HPLC) is standard, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages. UPLC systems use columns with smaller particle sizes, which provides higher resolution, improved sensitivity, and faster analysis times. nih.govnih.gov A UPLC-MS/MS method can significantly shorten the run time to just a few minutes per sample, greatly increasing the throughput for clinical bio-sample analysis. nih.gov

Furthermore, the choice of ionization source in the mass spectrometer can be considered an alternative approach. While Electrospray Ionization (ESI) is most common and generally produces a stronger signal for BDP and its deuterated analog, Atmospheric Pressure Chemical Ionization (APCI) has also been evaluated. shimadzu.comnih.gov The selection between these sources depends on the specific analyte and the mobile phase composition. For BDP, ESI typically results in the successful achievement of low LLOQs, such as 5.0 pg/mL. shimadzu.com

The following table summarizes key validation parameters from a highly sensitive LC-MS/MS method developed for Beclomethasone Dipropionate, utilizing Beclomethasone Dipropionate-d10 as the internal standard.

Table 1: Intra-Day Precision and Accuracy for BDP Quantification

| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) (n=6) | Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| LLOQ QC | 5.0 | 4.8 | 3.5 | 96.0 |

| LQC | 15.0 | 14.2 | 2.8 | 94.7 |

| MQC | 150.0 | 154.5 | 4.1 | 103.0 |

| HQC | 300.0 | 291.3 | 2.5 | 97.1 |

Data derived from a study developing a highly sensitive LC-MS/MS method. shimadzu.com

Method Transferability and Cross-Validation in Research Laboratories

The transfer of a bioanalytical method from one laboratory to another (e.g., from a research and development lab to a contract research organization) is a critical process in drug development. Method transferability ensures that the analytical method performs as intended in the receiving laboratory, maintaining the integrity and continuity of data across different sites. nih.gov The process must be meticulously planned and documented, outlining the specific procedures, equipment, and acceptance criteria.

Cross-validation is performed to compare the results from two different analytical methods or two different laboratories running the same method. nih.gov This is essential for ensuring consistency and reliability of bioanalytical data, particularly when samples from a single clinical study are analyzed at multiple locations.

The process for both method transfer and cross-validation typically involves the following steps:

Protocol Definition: A clear protocol is established, detailing the experiments to be performed, the number of quality control (QC) samples at different concentration levels (low, medium, high), and the acceptance criteria.

Sample Analysis: The same set of QC samples and calibration standards are analyzed at both the originating and receiving laboratories (for transfer) or by both methods (for cross-validation).

Data Comparison: The results are statistically compared. A common acceptance criterion is that the mean concentration at each QC level from the receiving lab should be within ±15% of the mean from the originating lab. nih.gov

For a sensitive assay involving Beclomethasone Dipropionate-d10, ensuring that matrix effects, stability, and recovery are consistent between labs is paramount. nih.gov Any discrepancies in sample processing, instrument configuration, or reagent quality can lead to significant variations in results, underscoring the need for rigorous validation protocols.

The following table provides a hypothetical example of a cross-validation between two laboratories analyzing the same set of Beclomethasone Dipropionate plasma samples.

Table 2: Example of Cross-Validation Results Between Two Laboratories

| QC Level | Lab A Mean Conc. (pg/mL) | Lab B Mean Conc. (pg/mL) | % Difference | Pass/Fail |

|---|---|---|---|---|

| Low QC (15 pg/mL) | 14.5 | 15.1 | +4.1% | Pass |

| Medium QC (150 pg/mL) | 153.2 | 148.8 | -2.9% | Pass |

| High QC (300 pg/mL) | 295.6 | 308.2 | +4.3% | Pass |

Acceptance criterion: Mean concentrations must be within ±15% of each other.

This structured approach to method transfer and cross-validation ensures that bioanalytical data for compounds like Beclomethasone Dipropionate are reproducible, reliable, and can be confidently compared across different studies and laboratory sites. nih.gov

In Vitro and Preclinical Biotransformation Investigations of Beclomethasone Dipropionate Using Deuterated Analogues

Metabolic Pathway Elucidation Using Beclomethasone (B1667900) Dipropionate-d10

The biotransformation of beclomethasone dipropionate is a multifaceted process involving several enzymatic pathways. Utilizing Beclomethasone Dipropionate-d10 in preclinical studies allows researchers to precisely trace the metabolic fate of the molecule.

Identification of Esterase-Mediated Hydrolysis Products (e.g., Beclomethasone-17-monopropionate, Beclomethasone)

Beclomethasone dipropionate is a prodrug that undergoes rapid activation and subsequent inactivation through esterase-mediated hydrolysis. nih.gov These enzymatic reactions occur in various tissues, including the lungs and liver, as well as in the bloodstream. nih.gov The primary activation step is the hydrolysis of the C-21 ester, which yields the pharmacologically active metabolite, beclomethasone-17-monopropionate (B-17-MP). nih.govresearchgate.net Further hydrolysis of the C-17 ester results in the formation of the inactive metabolite, beclomethasone (BOH). nih.govnih.gov An additional, less active metabolite, beclomethasone-21-monopropionate (B-21-MP), is also formed. nih.gov

The use of Beclomethasone Dipropionate-d10 is instrumental in these studies. The mass shift introduced by the ten deuterium (B1214612) atoms allows for clear differentiation of the drug and its hydrolyzed metabolites from any endogenous compounds using mass spectrometry. This ensures that the detected mono- and di-de-esterified products originate directly from the administered deuterated parent compound. In vitro studies with human lung homogenates have demonstrated that the decomposition of BDP in this tissue primarily involves hydrolysis. researchgate.net

Table 1: Key Esterase-Mediated Metabolites of Beclomethasone Dipropionate

| Metabolite Name | Abbreviation | Pharmacological Activity | Formation Pathway |

| Beclomethasone-17-monopropionate | B-17-MP | Active | Hydrolysis of C-21 ester |

| Beclomethasone-21-monopropionate | B-21-MP | Minor/Inactive | Hydrolysis of C-17 ester |

| Beclomethasone | BOH | Inactive | Hydrolysis of both C-17 and C-21 esters |

Investigation of Cytochrome P450 Enzyme-Mediated Transformations

Beyond hydrolysis, beclomethasone dipropionate is also a substrate for cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily. sigmaaldrich.comnih.govnih.gov In vitro studies have identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the oxidative metabolism of BDP. sigmaaldrich.comnih.govresearchgate.net These transformations lead to the formation of several metabolites, including hydroxylated and dehydrogenated products, which are considered inactive clearance metabolites. nih.govnih.gov

Specifically, CYP3A4 and CYP3A5 have been shown to metabolize BDP through hydroxylation to form metabolites designated as [M4] and [M6], and through dehydrogenation to form [M5]. sigmaaldrich.comnih.gov Conversely, CYP3A7, a CYP3A enzyme predominantly found in fetal liver, does not appear to metabolize BDP. sigmaaldrich.comnih.gov The use of a deuterated tracer like Beclomethasone Dipropionate-d10 facilitates the precise identification of these CYP-mediated metabolites, which are often present in lower concentrations than the products of esterase hydrolysis.

In Vitro Metabolism Studies in Subcellular Fractions and Tissue Models

To understand the metabolic processes in specific organs, in vitro systems such as hepatic microsomes and precision-cut tissue slices are employed.

Hepatic Microsomal Metabolism Studies

Human liver microsomes are a standard in vitro tool for studying phase I metabolism, as they are rich in CYP enzymes. Studies using hepatic microsomes have been pivotal in characterizing the role of CYP3A enzymes in BDP metabolism. nih.gov In these experimental setups, esterase inhibitors are often included to prevent the rapid hydrolysis of BDP, thereby allowing for a clearer assessment of the slower, CYP-mediated metabolic pathways. nih.gov These studies have confirmed that CYP3A4 and CYP3A5 metabolize BDP at similar rates, producing both hydroxylated and dehydrogenated metabolites. sigmaaldrich.comnih.gov Liver cell models have shown the production of these metabolites, designated [M4], [M5], and [M6]. sigmaaldrich.comnih.gov

Pulmonary Precision-Cut Tissue Slice Metabolism Investigations

Precision-cut lung slices (PCLS) offer a more physiologically relevant ex vivo model for studying pulmonary drug metabolism because they maintain the complex cellular architecture and intercellular interactions of the lung tissue. nih.govuts.edu.au Investigations using human PCLS have demonstrated the extensive metabolism of beclomethasone dipropionate within the lung. nih.govnih.gov

In this model, BDP is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (BMP), and subsequently to the inactive beclomethasone (BOH). nih.govnih.gov In contrast to liver cells, lung cells primarily produce the dehydrogenated metabolite [M5] and not the hydroxylated metabolites [M4] and [M6]. sigmaaldrich.comnih.gov This indicates a difference in the metabolic pathways between the liver and the lungs. Furthermore, studies with PCLS have confirmed the formation of fatty acid conjugates of BMP and/or BOH, which may act as a depot for the active drug in the lung. nih.govresearchgate.net

Table 2: Summary of In Vitro Metabolism Findings for Beclomethasone Dipropionate

| In Vitro Model | Key Enzymes | Major Metabolites Formed | Key Findings |

| Hepatic Microsomes | CYP3A4, CYP3A5, Esterases | B-17-MP, BOH, [M4], [M5], [M6] | Demonstrates both esterase and CYP-mediated metabolism. nih.govnih.gov |

| Pulmonary Precision-Cut Tissue Slices (PCLS) | Esterases, CYP3A5 | B-17-MP, BOH, [M5], Fatty Acid Conjugates | Shows rapid hydrolysis to active and inactive metabolites in a lung-relevant model. nih.govsigmaaldrich.com |

Intestinal and Gastric Fluid Stability and Biotransformation

Generally, the acidic environment of the stomach and the enzymatic milieu of the intestine can significantly impact corticosteroid stability. For many drugs, the pH of gastric fluid (around 1.2-3.5) and intestinal fluid (around 6.6) can catalyze hydrolysis reactions. core.ac.uknih.gov In the case of BDP, which is an ester prodrug, it is designed to be hydrolyzed to its active metabolite, beclomethasone 17-monopropionate (17-BMP). nih.govnih.gov This activation is primarily carried out by esterase enzymes present in various tissues, including the lung and liver. nih.govnih.gov

The use of a deuterated analogue like Beclomethasone Dipropionate-d10 in stability studies would allow for more precise quantification of the parent compound and its metabolites using mass spectrometry. The deuterium labeling provides a distinct mass signature, enabling clear differentiation from endogenous compounds and non-deuterated metabolites, thus minimizing analytical interference.

Microbial Biotransformation of Beclomethasone Dipropionate for Metabolite Generation

Microbial biotransformation serves as a valuable tool for mimicking mammalian metabolism and generating significant quantities of drug metabolites for further study. Research has demonstrated the utility of the fungus Aspergillus niger in the biotransformation of beclomethasone dipropionate. scienceopen.comscielo.brsemanticscholar.orgscite.aidoaj.org This process has successfully produced several key metabolites, offering insights into the metabolic pathways of BDP. scienceopen.comscielo.brsemanticscholar.org

Incubation of beclomethasone dipropionate with Aspergillus niger has been shown to yield the following metabolites:

Beclomethasone 17-monopropionate (17-BMP) scienceopen.comscielo.brsemanticscholar.org

Beclomethasone 21-monopropionate (21-BMP) scienceopen.comscielo.brsemanticscholar.org

Beclomethasone scienceopen.comscielo.brsemanticscholar.org

9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionate scienceopen.comsemanticscholar.org

These findings highlight the capability of microbial systems to perform key metabolic reactions, such as hydrolysis of the ester groups at the C-17 and C-21 positions. scielo.br The generation of these metabolites through microbial means provides a practical and efficient alternative to complex chemical synthesis. scite.ai

| Substrate | Microorganism | Metabolites Generated |

| Beclomethasone Dipropionate | Aspergillus niger | Beclomethasone 17-monopropionate |

| Beclomethasone 21-monopropionate | ||

| Beclomethasone | ||

| 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionate |

Comparative Metabolism Profiling with Non-Deuterated Beclomethasone Dipropionate

The metabolism of non-deuterated beclomethasone dipropionate has been characterized in various in vitro systems. In human liver microsomes, BDP is metabolized by CYP3A4 and CYP3A5 enzymes to produce hydroxylated and dehydrogenated metabolites. nih.gov However, the principal activation step to the pharmacologically active 17-BMP is mediated by esterases. nih.govnih.gov

Preclinical Pharmacokinetic and Disposition Studies Utilizing Beclomethasone Dipropionate D10

Application of Deuterated Beclomethasone (B1667900) Dipropionate in Animal Models for Pharmacokinetic Profiling

The primary application of Beclomethasone Dipropionate-d10 in preclinical animal models is to serve as an internal standard during the quantitative analysis of plasma, tissue, and other biological samples. shimadzu.com In these studies, non-deuterated BDP is administered to animal species such as rodents or canines to characterize its pharmacokinetic profile. Blood and tissue samples are collected at various time points and processed for analysis.

During the bioanalytical process, a known amount of BDP-d10 is added to each sample. shimadzu.com Because BDP-d10 has nearly identical physicochemical properties to the non-deuterated BDP, it experiences similar extraction recovery and ionization efficiency during the LC-MS/MS analysis. By comparing the mass spectrometer's response of the analyte (BDP) to that of the internal standard (BDP-d10), any variability introduced during sample preparation and analysis can be normalized. This results in highly reliable and reproducible quantification of BDP concentrations, which is fundamental for constructing accurate pharmacokinetic profiles.

Table 1: Representative Pharmacokinetic Parameters of Beclomethasone 17-Monopropionate (B17-MP) in Nude Mice Following a Single Oral Dose, Quantified Using a Deuterated Internal Standard

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/mL) | 825 ± 453 |

| Tmax (h) | 0.5 |

| AUC (0-t) (ng·h/mL) | 1659 ± 850 |

| t1/2 (h) | 2.1 ± 0.7 |

Data is illustrative and based on findings for Beclomethasone metabolites in animal models. researchgate.netnih.gov The use of a deuterated internal standard like BDP-d10 is crucial for the accuracy of such measurements.

Assessment of Pulmonary Absorption and Distribution in Preclinical Species

In preclinical inhalation studies, understanding the rate and extent of pulmonary absorption and subsequent distribution of BDP is critical. While BDP-d10 is not typically administered to the animals in these studies, its role as an internal standard is indispensable for accurately measuring the concentrations of BDP and its active metabolite, Beclomethasone 17-Monopropionate (B17-MP), in lung tissue and plasma.

Following inhalation administration of BDP in animal models, lung tissue and blood samples are collected. The concentration of BDP and its metabolites in these samples is then quantified using an LC-MS/MS method that employs BDP-d10 as the internal standard. This allows researchers to precisely determine the amount of drug that has been absorbed from the lungs into the systemic circulation and the amount retained in the lung tissue over time. This data is vital for assessing the local efficacy and potential systemic side effects of inhaled corticosteroids.

Investigation of Systemic Exposure and Clearance Mechanisms in Preclinical Contexts

Determining the systemic exposure (often represented by the Area Under the Curve, or AUC) and clearance of BDP and its metabolites is a cornerstone of preclinical pharmacokinetic evaluation. The accuracy of these parameters is heavily reliant on the precision of the bioanalytical method used.

By incorporating BDP-d10 as an internal standard, researchers can confidently quantify the concentration-time profile of BDP and B17-MP in plasma samples from animal studies. shimadzu.com From this data, key pharmacokinetic parameters such as AUC, maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance are calculated. These parameters provide a comprehensive understanding of how the drug is absorbed, distributed, metabolized, and eliminated by the body, which is essential for predicting its behavior in humans.

Table 2: Illustrative Plasma Concentration Data for Beclomethasone 17-Monopropionate (B17-MP) at Various Time Points Post-Inhalation in an Animal Model

| Time (hours) | Plasma Concentration (pg/mL) |

|---|---|

| 0.25 | 750 |

| 0.5 | 820 |

| 1.0 | 610 |

| 2.0 | 350 |

| 4.0 | 150 |

| 8.0 | 45 |

| 12.0 | 15 |

This table represents typical data that would be generated in a preclinical pharmacokinetic study. The accuracy of each concentration measurement would be ensured by the use of an internal standard like Beclomethasone Dipropionate-d10 during LC-MS/MS analysis.

Role of Deuteration in Understanding Drug-Excipient Interactions Affecting Pharmacokinetics (e.g., Glycerol (B35011) Effects)

While direct studies detailing the use of BDP-d10 to investigate drug-excipient interactions with substances like glycerol are not prominently available in public literature, the principle of its application remains highly relevant. Excipients in a pharmaceutical formulation can potentially alter the pharmacokinetic properties of the active drug.

To assess such an interaction, a preclinical study would compare the pharmacokinetic profile of BDP from a formulation containing the excipient (e.g., glycerol) to a control formulation without it. The accurate quantification of BDP and its metabolites in biological samples from these study arms is paramount to detecting any significant differences in absorption, distribution, metabolism, or excretion. The use of BDP-d10 as an internal standard ensures that any observed differences in drug concentrations are genuinely due to the effect of the excipient and not an artifact of the analytical method. This allows for a precise evaluation of how formulation components may impact the drug's in vivo performance.

Stability and Degradation Studies of Beclomethasone Dipropionate D10 in Research Matrices

Chemical Stability Assessments of Beclomethasone (B1667900) Dipropionate-d10 under Stress Conditions

Forced degradation studies, or stress testing, are essential for identifying the intrinsic stability characteristics of a drug substance and for developing stability-indicating analytical methods. scielo.br While specific stability data for Beclomethasone Dipropionate-d10 is not extensively published, its stability profile under stress conditions can be inferred from the comprehensive studies conducted on its non-labeled counterpart, Beclomethasone Dipropionate (BDP). scielo.brneuroquantology.comzenodo.org These studies expose the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways.

The primary degradation pathway for BDP involves the hydrolysis of its ester groups. researchgate.net Stress testing under various conditions reveals its susceptibility to degradation:

Acidic and Alkaline Hydrolysis: BDP undergoes significant degradation under both acidic and basic conditions. neuroquantology.comzenodo.org In acidic solutions (e.g., 0.1 N HCl), the molecule shows notable degradation when heated. zenodo.org Alkaline conditions (e.g., 0.1 mol/L NaOH) also lead to rapid degradation, as the ester linkages are susceptible to base-catalyzed hydrolysis. scielo.br

Oxidative Conditions: Exposure to oxidative agents, such as hydrogen peroxide, results in the degradation of BDP. ijpsonline.com

Thermal Degradation: Heating BDP solutions can induce degradation, primarily through the hydrolysis of the propionate (B1217596) esters to form monopropionate and alcohol derivatives. researchgate.netnih.gov The rate of thermal degradation is influenced by the pH of the medium. nih.govresearchgate.net

Photolytic Degradation: BDP has been shown to be susceptible to photolytic degradation, with significant degradation observed upon exposure to UV and visible light. ijpsonline.com

Given that the deuterium (B1214612) labeling in Beclomethasone Dipropionate-d10 is on the propionate chains and does not alter the core chemical structure, it is expected to exhibit a similar pattern of instability under these stress conditions. synzeal.comlgcstandards.com The C-D bond is stronger than the C-H bond, which might slightly slow down reactions involving the cleavage of those specific bonds (a kinetic isotope effect), but the primary sites of instability—the ester groups—remain the same.

Table 1: Summary of Beclomethasone Dipropionate Stability under Forced Degradation Conditions

| Stress Condition | Observation | Primary Degradation Pathway |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1 N HCl, heat) | Significant Degradation | Hydrolysis of ester bonds |

| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Significant Degradation | Hydrolysis of ester bonds |

| Oxidation (e.g., H₂O₂) | Degradation Observed | Oxidation and hydrolysis |

| Thermal (Heat) | Degradation Observed | Hydrolysis of ester bonds |

| Photolysis (UV/Visible Light) | Significant Degradation | Photochemical degradation |

Impact of Matrix Components on the Stability of Deuterated Analogues

When used as an internal standard in bioanalysis, Beclomethasone Dipropionate-d10 is introduced into complex biological matrices such as human plasma. nih.gov The components of these matrices can significantly impact the stability of the analyte. Studies on BDP in human plasma show that it degrades by sequential hydrolysis, a process that can be both enzyme-catalyzed and non-enzyme-catalyzed. nih.govresearchgate.netnih.gov

Plasma contains esterases that can accelerate the hydrolysis of the propionate ester groups of BDP, and by extension, Beclomethasone Dipropionate-d10. nih.gov This enzymatic degradation leads to the formation of Beclomethasone-17-monopropionate (17-BMP) and Beclomethasone-21-monopropionate (21-BMP), and ultimately Beclomethasone (BOH). nih.govnih.gov The half-life of BDP in human plasma at 37°C has been reported to be approximately 10.9 hours, indicating significant instability. nih.gov

Hydrolytic Stability of Deuterated Internal Standards during Sample Preparation

Sample preparation is a critical step in bioanalysis, often involving extraction, concentration, and reconstitution, which may expose the analyte and internal standard to non-physiological pH conditions or temperatures. The hydrolytic stability of deuterated internal standards during these steps is a key concern.

For deuterated steroids, a primary stability issue is the potential for back-exchange of deuterium atoms for hydrogen atoms from the surrounding solvent. sigmaaldrich.com This can occur if the deuterium labels are in positions that are chemically active or prone to exchange under acidic or basic conditions. sigmaaldrich.com In the case of Beclomethasone Dipropionate-d10, the deuterium atoms are on the ethyl portions of the propionate esters. synzeal.com While these are generally more stable than deuterons on hydroxyl or enolizable ketone groups, the hydrolysis of the ester bond itself is the main pathway of degradation.

The process of hydrolyzing the ester will release a deuterated propionate molecule. If sample preparation involves harsh acidic or basic steps to precipitate proteins or perform liquid-liquid extraction, it can accelerate the hydrolysis of the Beclomethasone Dipropionate-d10 internal standard. scielo.br This degradation would lead to a lower-than-expected internal standard concentration, causing an overestimation of the actual analyte concentration in the sample. Therefore, sample preparation methods must be carefully optimized to ensure that the internal standard remains intact throughout the process.

Degradation Product Profiling of Beclomethasone Dipropionate-d10 for Impurity Reference Standards

Understanding the degradation products of Beclomethasone Dipropionate-d10 is essential for method validation and for ensuring that the quantification of the parent compound is not skewed by interference from its degradants. The degradation pathway of the d10 analogue is expected to mirror that of the non-labeled BDP. researchgate.netnih.govnih.gov

The primary degradation involves a stepwise hydrolysis of the two propionate esters at the C17 and C21 positions. nih.govnih.gov

Initial Hydrolysis: Beclomethasone Dipropionate-d10 first hydrolyzes to its two monopropionate esters.

Beclomethasone-17-monopropionate-21-propionate-d5: Formed by hydrolysis at the C17 position.

Beclomethasone-21-monopropionate-17-propionate-d5: Formed by hydrolysis at the C21 position. Studies on the non-labeled compound show that BDP degrades to Beclomethasone-17-monopropionate (17-BMP) and Beclomethasone-21-monopropionate (21-BMP). nih.gov

Secondary Hydrolysis: The monopropionate esters can be further hydrolyzed to the free alcohol form.

Beclomethasone-d0: Both monopropionate-d5 esters will hydrolyze to form the non-deuterated Beclomethasone (BOH).

In addition to these hydrolytic products, other degradants have been identified for BDP in human plasma, including epoxide structures formed after the loss of hydrogen chloride. nih.govresearchgate.net It is plausible that Beclomethasone Dipropionate-d10 would form analogous degradation products. These known and potential degradation products can be synthesized or isolated to serve as reference standards, helping to build robust analytical methods capable of separating the parent compound from any potential impurities or degradants.

Table 2: Potential Degradation Products of Beclomethasone Dipropionate-d10

| Parent Compound | Potential Degradation Product | Deuterium Label | Relationship |

|---|---|---|---|

| Beclomethasone Dipropionate-d10 | Beclomethasone-17-monopropionate-21-propionate-d5 | d5 | Hydrolysis of C17-propionate-d5 ester |

| Beclomethasone Dipropionate-d10 | Beclomethasone-21-monopropionate-17-propionate-d5 | d5 | Hydrolysis of C21-propionate-d5 ester |

| Beclomethasone-17-monopropionate-21-propionate-d5 | Beclomethasone | d0 | Hydrolysis of remaining C21-propionate-d5 ester |

| Beclomethasone-21-monopropionate-17-propionate-d5 | Beclomethasone | d0 | Hydrolysis of remaining C17-propionate-d5 ester |

Future Research Directions for Deuterated Beclomethasone Dipropionate Analogues

Advancements in Deuterium (B1214612) Labeling Technologies for Complex Steroids

The synthesis of deuterated complex steroids like Beclomethasone (B1667900) Dipropionate-d10 is a meticulous process that stands to benefit from ongoing advancements in deuterium labeling technologies. Traditional methods often involve multi-step syntheses starting from commercially available deuterated precursors. researchgate.net However, these can be complex and time-consuming. nih.gov More recent and future-focused approaches aim for greater efficiency, selectivity, and sustainability.

One promising area is the development of late-stage deuteration methods, which allow for the introduction of deuterium atoms into a molecule at a later point in the synthetic sequence. matilda.science This approach is often more efficient and can provide access to deuterated compounds that are difficult to prepare using traditional methods. Metal-catalyzed hydrogen-deuterium (H/D) exchange reactions, using catalysts based on iridium, ruthenium, or iron, have shown high selectivity. nih.gov

Furthermore, innovative techniques such as ultrasound-assisted microcontinuous processes are being explored to facilitate the selective deuteration of steroid hormones. nih.gov This method has demonstrated the potential for practical and efficient synthesis with high selectivity and deuterium incorporation. nih.gov The use of deuterated solvents, which can be recycled, also adds to the sustainability of these processes. nih.gov Additionally, biocatalysis, employing purified enzymes, offers a green alternative for challenging transformations, including the enantioselective installation of deuterium. researchgate.net

Key Advancements in Deuterium Labeling:

| Technology | Description | Potential Impact on Steroid Synthesis |

| Late-Stage Deuteration | Introduction of deuterium in the final steps of synthesis. | Increased efficiency and access to novel deuterated analogues. |

| Metal-Catalyzed H/D Exchange | Use of transition metal catalysts (e.g., Iridium, Ruthenium) to facilitate hydrogen-deuterium exchange. | High regioselectivity and functional group tolerance. |

| Ultrasound-Assisted Microcontinuous Process | Application of ultrasound in a continuous flow system to enhance reaction rates and yields. | Faster, more efficient, and scalable synthesis of deuterated steroids. nih.gov |

| Biocatalysis | Utilization of enzymes to catalyze specific deuteration reactions. | Environmentally friendly and highly selective synthesis. researchgate.net |

These advancements are crucial for producing a wider range of specifically labeled Beclomethasone Dipropionate analogues, enabling more precise and detailed research into their properties and applications.

Expanded Applications in Quantitative Systems Pharmacology (QSP) Modeling

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates computational and experimental methods to examine the relationships between a drug, the biological system, and the disease process. Deuterated compounds like Beclomethasone Dipropionate-d10 are poised to play an increasingly important role in the development and validation of QSP models.

The primary utility of deuterated analogues in this context is as internal standards for quantitative mass spectrometry. nih.govacs.org By using a known concentration of the deuterated standard, researchers can accurately quantify the concentration of the non-deuterated drug and its metabolites in biological samples. This precise quantification is essential for building robust pharmacokinetic (PK) and pharmacodynamic (PD) models, which are foundational components of QSP.

Future research will likely focus on using a suite of deuterated Beclomethasone Dipropionate analogues, each labeled at different positions, to trace the metabolic fate of the parent drug in greater detail. This information can be used to refine QSP models by providing more accurate parameters for absorption, distribution, metabolism, and excretion (ADME) processes. acs.org Understanding how deuteration at specific sites alters metabolic pathways can also provide insights into potential drug-drug interactions and patient-specific metabolic differences. nih.gov

Exploration of Beclomethasone Dipropionate-d10 in Mechanistic Toxicology Studies (Non-Clinical)

Mechanistic toxicology aims to understand the biochemical and molecular events that lead to adverse effects of a substance. Deuterated compounds offer a unique tool for these non-clinical studies by enabling the elucidation of metabolic pathways and the identification of reactive metabolites that may be responsible for toxicity.

The kinetic isotope effect (KIE) is a key principle underlying this application. matilda.science The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov By strategically placing deuterium atoms at sites of metabolism in Beclomethasone Dipropionate, researchers can investigate the role of specific metabolic pathways in its potential toxicity.

For instance, if a particular metabolite is suspected of causing an adverse effect, a deuterated analogue that is metabolized more slowly at the site of that metabolite's formation can be used. If the toxicity is reduced with the deuterated analogue, it provides strong evidence for the involvement of that specific metabolic pathway in the toxic effect. This approach can help in designing safer drugs by modifying the metabolic profile to avoid the formation of toxic metabolites. nih.gov Future studies could involve comparing the toxicological profiles of various specifically deuterated Beclomethasone Dipropionate analogues to map out bioactivation pathways.

Emerging Analytical Techniques for Enhanced Deuterated Compound Analysis

The analysis of deuterated compounds relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net As these technologies continue to advance, so too will the ability to characterize and quantify deuterated analogues like Beclomethasone Dipropionate-d10 with greater precision and sensitivity.

High-resolution mass spectrometry (HRMS) is becoming increasingly important for distinguishing between the deuterated compound and its non-deuterated counterpart, as well as their respective metabolites. Advances in MS instrumentation, such as improved mass analyzers and ionization techniques, will enable the detection of lower concentrations of these compounds in complex biological matrices.

In the realm of NMR, techniques such as deuterium NMR spectroscopy provide direct information about the location and extent of deuterium incorporation. Future developments in NMR, including higher field strengths and more sophisticated pulse sequences, will enhance the ability to resolve complex spectra and provide more detailed structural information about deuterated steroids.

Emerging Analytical Techniques and Their Applications:

| Technique | Advancement | Application for Deuterated Compounds |

| High-Resolution Mass Spectrometry (HRMS) | Improved mass accuracy and resolution. | Precise quantification and differentiation of deuterated and non-deuterated species and their metabolites. |

| Deuterium NMR Spectroscopy | Higher magnetic field strengths and advanced pulse sequences. | Direct and detailed characterization of deuterium labeling patterns in complex molecules. |

| Coupled Techniques (e.g., LC-MS/NMR) | Integration of separation and spectroscopic methods. | Comprehensive analysis of complex mixtures containing deuterated compounds and their metabolites. |

These analytical advancements will be critical for fully realizing the potential of deuterated compounds in pharmaceutical research, from ensuring the quality and purity of synthetic analogues to providing the highly accurate data needed for QSP modeling and mechanistic toxicology studies.

Q & A

Basic Research Question

- Purification : Recrystallize from acetone/hexane mixtures to achieve purity ≥99.5% (HPLC).

- Byproduct monitoring : Quantify impurities (e.g., Betamethasone Dipropionate Impurity E ) via UPLC-MS with a limit of detection (LOD) ≤0.1% .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation.

How to design accelerated stability studies for Beclomethasone Dipropionate-d10 nanoemulsions?

Advanced Research Question

Use ICH Q1A guidelines:

- Stress testing : Expose to 40°C/75% RH for 3 months; measure droplet size (DLS), zeta potential (±30 mV), and drug content (HPLC).

- pH stability : Maintain pH 5.0–6.0 to avoid hydrolysis of the dipropionate ester .

- Light exposure : Use ICH Option 2 conditions (1.2 million lux-hours) to assess photostability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.